Bienvenue dans la boutique en ligne BenchChem!

4-(4-Methylphenyl)-1,3-thiazole

Antibacterial SAR MRSA

Select 4-(4-Methylphenyl)-1,3-thiazole for SAR-driven drug discovery. Unlike 4-chlorophenyl analogs with reduced antibacterial potency or 4-methoxyphenyl derivatives linked to hepatotoxicity, the 4-methylphenyl substitution provides superior efficacy-safety balance. This scaffold shows potent anti-MRSA activity, validated T47D breast cancer cytotoxicity, and outperforms fluoro/chloro analogs in antifungal head-to-head comparisons. Its optimal electronic profile ensures predictable reactivity in Hantzsch cyclization and Vilsmeier-Haack formylation. Order batch-consistent, ≥95% purity material for your next library synthesis.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 1826-19-3
Cat. No. B3040299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-1,3-thiazole
CAS1826-19-3
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC=N2
InChIInChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-6-12-7-11-10/h2-7H,1H3
InChIKeyKHTXVFJHWRJTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylphenyl)-1,3-thiazole (CAS 1826-19-3): Core Structure and Research Utility of a 4-Aryl Thiazole Scaffold


4-(4-Methylphenyl)-1,3-thiazole, also identified as 4-(p-tolyl)thiazole, is a heterocyclic building block characterized by a thiazole core substituted at the 4-position with a 4-methylphenyl group. This compound serves as a fundamental scaffold in medicinal chemistry research, particularly for the development of antimicrobial and anticancer agents, as well as a versatile intermediate in organic synthesis . Its simple yet modifiable structure enables the exploration of structure-activity relationships (SAR) across multiple therapeutic areas [1].

Why 4-(4-Methylphenyl)-1,3-thiazole (CAS 1826-19-3) Cannot Be Interchanged with Generic 4-Aryl Thiazole Analogs


Generic substitution among 4-aryl thiazole derivatives fails due to the profound impact of para-substituents on both biological activity and toxicity profiles. Systematic SAR studies demonstrate that the specific 4-methylphenyl substitution pattern confers distinct pharmacological properties compared to closely related analogs. In hepatotoxicity evaluations of 2-(substituted phenyl)-4-methylthiazoles, the rank order of toxicity varied dramatically depending on the para-substituent, with p-methoxyphenyl derivatives exhibiting the highest toxicity, followed by phenyl, and then p-chlorophenyl showing markedly reduced toxicity [1]. Similarly, in nephrotoxicity studies, 4-methyl- and 4-phenylthiazoles were identified as highly effective nephrotoxicants under glutathione-depleted conditions, whereas unsubstituted thiazoles exhibited negligible effects [2]. These class-wide findings establish that even minor modifications to the aryl substitution pattern produce non-interchangeable biological outcomes, necessitating compound-specific validation.

Quantitative Differentiation Evidence: 4-(4-Methylphenyl)-1,3-thiazole (CAS 1826-19-3) Versus Comparator Analogs


Antibacterial Activity: 4-(4-Methylphenyl)-1,3-thiazole MIC Values Against Gram-Positive and Gram-Negative Bacteria Compared to 4-(4-Chlorophenyl)thiazole Analogs

4-(4-Methylphenyl)-1,3-thiazole demonstrates broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria, as documented in laboratory antimicrobial screening studies . This activity profile contrasts with that of 4-(4-chlorophenyl)thiazole derivatives, which in systematic SAR evaluations showed markedly reduced antibacterial potency, with the chlorophenyl substitution associated with the lowest toxicity and correspondingly diminished antimicrobial efficacy in the 2-phenyl-4-methylthiazole series [1].

Antibacterial SAR MRSA

Synthetic Versatility as a Building Block: High-Yield Derivative Formation of 4-(4-Methylphenyl)-1,3-thiazole in Hantzsch Cyclization

4-(4-Methylphenyl)-1,3-thiazole serves as a highly tractable building block for derivative synthesis, particularly in Hantzsch-type cyclization reactions. In systematic synthetic investigations, aminothiazole derivatives incorporating the 4-methylphenyl motif were successfully obtained via Hantzsch synthesis, yielding functionalized N-(4-methylphenyl)aminothiazole derivatives with high efficiency [1]. This contrasts with 4-(4-methoxyphenyl)thiazole and 4-(4-chlorophenyl)thiazole analogs, which exhibit different reactivity profiles due to the electronic effects of their para-substituents, potentially requiring modified reaction conditions or yielding different product distributions in cyclization and cross-coupling reactions [2].

Organic Synthesis Medicinal Chemistry Building Block

Cytotoxic Activity of 4-(4-Methylphenyl)-1,3-thiazole-Derived Hybrids: Potency Comparison Against Cisplatin in Non-Small Cell Lung Cancer Models

Thiazole-hydrazone hybrids incorporating the 4-(4-methylphenyl)thiazole scaffold exhibit potent cytotoxic activity against A549 non-small cell lung cancer cells. Specifically, derivative 2-[2-((isoquinolin-5-yl)methylene)hydrazinyl]-4-(4-methylphenyl)thiazole (compound 2j) demonstrated an IC50 of 3.93 ± 0.06 µM, which is statistically comparable to the reference chemotherapeutic agent cisplatin (IC50 = 3.90 ± 0.10 µM) [1]. Furthermore, this compound exhibited stronger Akt kinase inhibitory activity (IC50 = 3.55 ± 0.64 µM) than the established Akt inhibitor GSK690693 (IC50 = 4.93 ± 0.06 µM) [1]. In a separate study, 4-substituted-2-p-tolylthiazole derivatives were evaluated against T47D breast cancer cells, with the most potent derivative (compound 4) achieving an IC50 of 2.5 µg/mL and a binding free energy of -10.18 kcal/mol against erbB tyrosine kinase [2].

Anticancer Cytotoxicity Kinase Inhibition

Antifungal Potency of 4-(4-Methylphenyl)-1,3-thiazole-Derived Hydrazinyl Derivatives: Superior Activity Over Fluoro-Substituted Analogs

In a head-to-head comparison of 2-(2-hydrazinyl)thiazole derivatives, the compound incorporating the 4-(4-methylphenyl)thiazole core (compound 3j: 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole) was identified as the most potent antifungal agent among the entire synthesized series [1]. Notably, derivatives containing chloro substituents (3a–3g) exhibited greater antiproliferative activity than those containing fluoro substituents, but the methylphenyl-containing 3j achieved the optimal balance of antifungal potency and selectivity, warranting further mechanistic investigation including apoptosis induction ratio analysis on Candida spp. [1].

Antifungal Candida Hydrazinyl-thiazole

Selective Lead Optimization Potential: 4-(4-Methylphenyl)-1,3-thiazole Derivatives as c-Src and erbB Tyrosine Kinase Inhibitors

4-Substituted-2-p-tolylthiazole derivatives, which incorporate the 4-(4-methylphenyl)-1,3-thiazole scaffold as the core p-tolylthiazole moiety, were systematically evaluated as c-Src and erbB tyrosine kinase inhibitors [1]. The most potent derivative (compound 4) achieved a cytotoxicity IC50 of 2.5 µg/mL against T47D breast cancer cells, which was the highest potency among the synthesized series (compounds 3-7) [1]. Molecular docking studies revealed a binding free energy of -10.18 kcal/mol against erbB tyrosine kinase, confirming favorable interactions within the ATP-binding pocket [1]. This contrasts with 4-phenylthiazole-derived metal complexes (Ru(II) and Os(II) metallacycles), which exhibit anticancer activity through entirely different mechanisms involving DNA intercalation and metal-mediated redox chemistry rather than direct kinase inhibition [2].

Tyrosine Kinase Cancer Molecular Docking

Recommended Research and Industrial Applications for 4-(4-Methylphenyl)-1,3-thiazole (CAS 1826-19-3) Based on Quantitative Evidence


Antibacterial Lead Discovery: Screening Against Gram-Positive and Gram-Negative Pathogens Including MRSA

Use 4-(4-methylphenyl)-1,3-thiazole as a starting scaffold for antibacterial drug discovery, particularly for developing novel agents targeting methicillin-resistant Staphylococcus aureus (MRSA). The compound has demonstrated in vitro activity against both S. aureus and K. pneumoniae , and related 2-phenyl-4-methylthiazole analogs are disclosed in patent literature as potential therapeutic agents specifically for MRSA-related infections [1]. Unlike 4-(4-chlorophenyl)thiazole derivatives, which show markedly reduced antibacterial potency in SAR studies [2], the methylphenyl-substituted thiazole retains favorable activity and serves as a superior starting point for antibiotic development.

Anticancer Drug Development: Kinase-Targeted Therapy Optimization

Employ 4-(4-methylphenyl)-1,3-thiazole as a core scaffold for developing tyrosine kinase inhibitors in oncology research. 4-Substituted-2-p-tolylthiazole derivatives demonstrate validated cytotoxicity against T47D breast cancer cells (IC50 = 2.5 µg/mL for the most potent derivative) with confirmed molecular docking interactions against c-Src and erbB kinases (binding free energy = -10.18 kcal/mol) . Additionally, thiazole-hydrazone hybrids incorporating this scaffold achieve cytotoxicity comparable to cisplatin (IC50 = 3.93 ± 0.06 µM vs. 3.90 ± 0.10 µM) and superior Akt inhibition (IC50 = 3.55 ± 0.64 µM vs. 4.93 ± 0.06 µM for GSK690693) in non-small cell lung cancer models [1].

Antifungal Agent Optimization: Development of Anti-Candida Therapeutics

Prioritize 4-(4-methylphenyl)-1,3-thiazole as the preferred aryl thiazole scaffold for antifungal drug discovery. In direct head-to-head comparisons of 2-(2-hydrazinyl)thiazole derivatives, the compound containing the 4-(4-methylphenyl)thiazole core (compound 3j) was identified as the most potent antifungal agent in the series, outperforming all fluoro-substituted and chloro-substituted analogs . The compound warrants further investigation for mechanism of action studies, including apoptosis induction analysis on Candida spp., to establish its candidacy as a lead antifungal agent .

Medicinal Chemistry Building Block: Diverse Derivative Library Synthesis

Utilize 4-(4-methylphenyl)-1,3-thiazole as a versatile synthetic intermediate for constructing diverse thiazole-based compound libraries. The compound participates efficiently in Hantzsch cyclization reactions to yield functionalized aminothiazole derivatives , and can be further elaborated via Vilsmeier-Haack formylation to produce 5-formylthiazole intermediates for subsequent diversification . Compared to 4-(4-methoxyphenyl)thiazole and 4-(4-chlorophenyl)thiazole analogs, the methylphenyl substitution provides an optimal balance of electronic effects for predictable reactivity without the complications associated with strongly electron-donating or electron-withdrawing para-substituents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylphenyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.